Product packaging for Sulnidazole(Cat. No.:CAS No. 51022-76-5)

Sulnidazole

Cat. No.: B1608988
CAS No.: 51022-76-5
M. Wt: 258.30 g/mol
InChI Key: BDRFWSJMVOBAHR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitroimidazole Chemistry in Research

The journey of nitroimidazole chemistry in research began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial properties. cambridge.org This discovery spurred the synthesis of numerous analogues, leading to the development of clinically significant drugs. cambridge.orgnih.gov Metronidazole (B1676534), a 5-nitroimidazole, was developed in 1959 and became a cornerstone for treating anaerobic infections. cambridge.org

The core of nitroimidazole's therapeutic action lies in the reduction of its nitro group, a process that occurs under the low oxygen conditions characteristic of anaerobic microorganisms. cambridge.org This activation leads to the formation of reactive radicals that can damage the DNA and other crucial macromolecules of the pathogen. cambridge.orgacs.org

Over the decades, research has expanded to different classes of nitroimidazoles, including 2-, 4-, and 5-nitroimidazoles, as well as fused bicyclic structures. nih.gov This has led to the development of compounds with a broad spectrum of activity against various pathogens, including parasites, mycobacteria, and both Gram-positive and Gram-negative anaerobic bacteria. nih.govunimib.it The development of new nitroimidazole derivatives continues to be an active area of research, driven by the need to overcome drug resistance and improve therapeutic outcomes for various infectious diseases. nih.govwww.gov.uk

Positioning of Sulnidazole within Contemporary Academic Research Themes

This compound is a 5-nitroimidazole derivative. slideshare.net Its synthesis involves a sequence starting from the C-2 ethyl analogue of 2-methyl-4(5)-nitroimidazole. cambridge.orgslideshare.net Specifically, treatment with N-benzoylaziridine in the presence of boron trifluoride etherate leads to an N-alkylated derivative. Subsequent hydrolysis and acylation with methylchlorothioformate yield this compound. cambridge.org

Contemporary research on nitroimidazoles is multifaceted, exploring themes such as:

Broadening the Spectrum of Activity: Researchers are investigating new derivatives to expand their utility against a wider range of microbes, including aerobic bacteria. acs.org

Overcoming Drug Resistance: A significant focus is on developing compounds effective against resistant strains of pathogens. unimib.itnih.gov

Improving Pharmacological Profiles: Efforts are underway to create derivatives with enhanced efficacy and reduced toxicity. mdpi.com

Within this landscape, this compound's research footprint is modest. It is often mentioned in lists of nitroimidazole compounds with antiprotozoal activity. researchgate.netmdpi.commdpi.com One notable study investigated the in-vitro activity of this compound (referred to as sulphonidazole) and a related compound, sulphuridazole. This research demonstrated that this compound possesses a broader spectrum of antibacterial and antimycotic activity compared to sulphuridazole and is active against Candida albicans, a feature not observed with metronidazole. www.gov.uk The study also suggested that the mechanism of action for these compounds is primarily based on redox processes, a hallmark of nitroimidazoles. www.gov.uk

The following table summarizes the in-vitro activity of this compound compared to Sulphuridazole and Metronidazole against various microorganisms.

MicroorganismSulphonidazole (this compound) MIC (µg/mL)Sulphuridazole MIC (µg/mL)Metronidazole MIC (µg/mL)
Clostridium perfringens1.563.123.12
Clostridium difficile0.781.561.56
Staphylococcus aureus25>100>100
Escherichia coli50>100>100
Candida albicans50100>100
(Data sourced from Castelli et al., 2000) www.gov.uk

Unaddressed Research Questions and Future Directions for this compound Investigation

The current body of research on this compound leaves several questions unanswered. While its synthesis and some in-vitro activity are documented, a comprehensive understanding of its potential is lacking. Key areas for future investigation include:

Comprehensive In Vivo Studies: The promising in-vitro activity of this compound, particularly against Candida albicans, needs to be validated through robust in-vivo studies to determine its efficacy and therapeutic potential in a biological system.

Structure-Activity Relationship (SAR) Studies: A detailed SAR study of this compound and its analogues could elucidate the structural features responsible for its specific activities. ucla.edustudysmarter.co.uk This could guide the design of more potent and selective compounds.

Mechanism of Action Elucidation: While the redox potential of this compound has been implicated in its mechanism, a deeper investigation into its specific molecular targets and the pathways it disrupts is necessary. www.gov.uk Understanding the precise mechanism could help in predicting its effectiveness and potential for resistance development. acs.orgunimib.it

Comparative Efficacy and Resistance Profile: There is a need for comparative studies evaluating this compound against a broader range of clinically relevant pathogens, including drug-resistant strains, alongside current standard-of-care nitroimidazoles. asm.orgplos.orgnih.gov

Exploration of Novel Applications: Given its activity against Candida albicans, further research could explore its potential as an antifungal agent, an area where new therapeutic options are needed. plos.orgmdpi.comnih.gov

The broader challenges in nitroimidazole drug development, such as potential toxicity and the emergence of resistance, also apply to this compound. unimib.itwww.gov.ukdndi.org Future research should aim to address these challenges, potentially through the development of hybrid molecules or novel formulations to enhance its therapeutic index. mdpi.com The existing research on this compound provides a foundation, but significant further investigation is required to fully understand its position and potential within the therapeutic arsenal (B13267) of nitroimidazole compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N4O3S B1608988 Sulnidazole CAS No. 51022-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51022-76-5

Molecular Formula

C9H14N4O3S

Molecular Weight

258.30 g/mol

IUPAC Name

O-methyl N-[2-(2-ethyl-5-nitroimidazol-1-yl)ethyl]carbamothioate

InChI

InChI=1S/C9H14N4O3S/c1-3-7-11-6-8(13(14)15)12(7)5-4-10-9(17)16-2/h6H,3-5H2,1-2H3,(H,10,17)

InChI Key

BDRFWSJMVOBAHR-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-]

Canonical SMILES

CCC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-]

Other CAS No.

51022-76-5

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Sulnidazole

Established Synthetic Pathways for the Sulnidazole Core Structure

The synthesis of the this compound core, a substituted 5-nitroimidazole, is a multi-step process rooted in fundamental organic reactions. The pathway leverages common starting materials and sequential reactions to build the complex heterocyclic structure with its characteristic side chain.

Multi-step Organic Synthesis Approaches

The synthesis of this compound (7) is a convergent process that involves the preparation of two key fragments followed by their combination and final modification. A common pathway begins with the appropriate 2-alkyl-nitroimidazole precursor, specifically 2-ethyl-5-nitroimidazole (1).

The synthesis proceeds as follows:

N-Alkylation: The nitroimidazole starting material (1) is alkylated on the N-1 position. This is typically achieved by reacting it with an ethanolamine (B43304) derivative, such as N-(2-chloroethyl)acetamide, to introduce the ethyl-acetamide side chain, yielding intermediate (2).

Hydrolysis: The acetamide (B32628) group in compound (2) is then hydrolyzed under acidic or basic conditions to expose the primary amine, resulting in the aminoethyl intermediate (3).

Side Chain Introduction: In a parallel step, a suitable sulfur-containing side chain is prepared. This fragment is then coupled with the amino group of intermediate (3).

Oxidation: The final step involves the selective oxidation of the sulfide (B99878) linkage to a sulfoxide (B87167) (sulfinyl) group, which completes the synthesis of this compound (7).

An alternative, well-documented approach involves the reaction of 2-ethyl-5-nitro-1H-imidazole with a protected cysteamine (B1669678) derivative, followed by deprotection and oxidation. A specific synthetic route described in "The Organic Chemistry of Drug Synthesis, Volume 2" involves the reaction of 2-ethyl-5-nitroimidazole with N-acetyl-2-aziridine. This is followed by reaction with thioacetic S-acid and subsequent oxidation to yield this compound. theswissbay.charchive.org

A generalized representation of a key reaction type in nitroimidazole synthesis is the nucleophilic substitution on a pre-formed imidazole (B134444) ring. For instance, 2-nitroimidazole (B3424786) can be reacted with various electrophiles to introduce functionality at the N-1 position. nih.gov

Table 1: Overview of a General Synthetic Pathway for this compound
StepReactantsKey TransformationProduct
12-Ethyl-5-nitroimidazole, N-(2-chloroethyl)acetamideN-alkylationN-(2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethyl)acetamide
2Product from Step 1, Acid/BaseAmide Hydrolysis2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethanamine
3Product from Step 2, Thioacetic S-acidThioacetylationS-(2-((2-(2-ethyl-5-nitro-1H-imidazol-1-yl)ethyl)amino)-2-oxoethyl) ethanethioate
4Product from Step 3, Oxidizing Agent (e.g., H₂O₂)Sulfide OxidationThis compound

Considerations for Reaction Efficiency and Yield Optimization in Research Synthesis

Optimizing the synthesis of nitroimidazole derivatives like this compound is critical for both research and potential large-scale production. Key factors influencing reaction efficiency and yield include the choice of solvents, catalysts, bases, and reaction conditions such as temperature and time.

Research on the synthesis of related nitroimidazoles provides valuable insights into optimization strategies. For example, in nucleophilic substitution reactions involving 2-nitroimidazole, the choice of base and solvent significantly impacts the yield. A study demonstrated that while bases like triethylamine (B128534) (Et₃N) and potassium carbonate (K₂CO₃) in solvents such as dioxane and toluene (B28343) gave low yields, using a stronger base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) dramatically increased the yield of the desired N-substituted product to 82.4%. scielo.br A one-pot procedure combining tosylation and nucleophilic substitution was also developed, achieving a 69.9% yield. scielo.br

For syntheses involving cross-coupling reactions, such as the Suzuki-Miyaura reaction used to create C-C bonds on the imidazole ring, catalyst selection is paramount. An investigation into the synthesis of 2,4-disubstituted 5-nitroimidazoles found that palladium acetate (B1210297) (Pd(OAc)₂) was superior to other catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, providing good conversion and regioselectivity with a 64% yield under optimized conditions. mdpi.com The optimization process involved systematically varying the palladium source, temperature, and reagent stoichiometry. mdpi.com These findings underscore that no single set of conditions is universally optimal; empirical testing and adjustment are necessary to maximize yields for a specific transformation. jst.go.jp

Table 2: Factors for Yield Optimization in Nitroimidazole Synthesis
FactorParameterExample/ObservationImpact on YieldReference
Solvent Polarity & TypeDMF provided higher yields in nucleophilic substitution compared to dioxane or toluene.Significant increase scielo.br
Base Strength & TypeCs₂CO₃ was more effective than K₂CO₃ or Et₃N for N-alkylation.Increased from <4% to 82.4% scielo.br
Catalyst Palladium SourcePd(OAc)₂ showed better regioselectivity and yield in Suzuki-Miyaura coupling than Pd(PPh₃)₄.Improved selectivity and yield (64%) mdpi.com
Temperature Reaction HeatIncreasing temperature from room temp to 60°C or 80°C (microwave) improved conversion.Higher conversion, but can affect selectivity mdpi.com
Procedure One-Pot vs. StepwiseA one-pot tosylation/substitution protocol was developed, yielding 69.9%.Efficient, reduces workup steps scielo.br

Principles of Green Chemistry Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. consensus.appsigmaaldrich.com

Waste Prevention and Atom Economy : Traditional multi-step syntheses can generate significant waste. The atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is often low in reactions that use protecting groups or stoichiometric reagents. acs.org Analyzing the this compound synthesis for atom economy would involve assessing each step. For instance, substitution and addition reactions are generally more atom-economical than elimination or classical condensation reactions.

Safer Solvents and Auxiliaries : Many organic syntheses, including those for nitroimidazoles, employ hazardous solvents like dimethylformamide (DMF). scielo.brmdpi.com These solvents pose health risks and are difficult to dispose of. Green chemistry encourages replacing them with safer alternatives such as water, ethanol, or newer bio-based solvents, or even performing reactions under solvent-free conditions where possible. nih.gov

Reduce Derivatives : Each step of protection and deprotection adds to the total number of steps, requires additional reagents, and generates more waste. sigmaaldrich.comnih.gov Synthetic routes for this compound that can avoid the use of protecting groups, for example, by using chemo-selective reagents that target a specific functional group in a multifunctional molecule, are considered greener. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. sigmaaldrich.com The development of highly efficient catalysts, such as the palladium systems used in nitroimidazole synthesis, allows reactions to proceed under milder conditions with higher selectivity, reducing energy consumption and by-product formation. mdpi.com

Development and Synthesis of this compound Analogs and Prodrugs

The chemical scaffold of this compound offers multiple sites for modification, allowing for the synthesis of a diverse range of analogs and prodrugs. These new chemical entities are often designed to explore structure-activity relationships (SAR) and improve therapeutic properties in preclinical studies.

Strategies for Targeted Chemical Modification and Scaffold Diversification

The diversification of the this compound scaffold can be achieved through several synthetic strategies targeting different parts of the molecule: the nitroimidazole core, the N-1 side chain, and the sulfinyl group.

Modification of the Imidazole Core : The core can be altered by changing the substituents at the C-2 and C-4 positions. For instance, the 2-ethyl group could be replaced with other alkyl or aryl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are powerful tools for introducing aryl or vinyl groups at halogenated positions of the nitroimidazole ring, enabling the synthesis of a wide array of derivatives. mdpi.com

Variation of the N-1 Side Chain : The ethyl-sulfinyl-ethanamine side chain at the N-1 position is a prime target for modification. Analogs can be created by varying the length and functionality of this chain. For example, the terminal amine could be acylated, alkylated, or incorporated into a different heterocyclic system. The synthesis of 2-nitroimidazole derivatives with various β-amino alcohol side chains, which are then acylated, demonstrates this approach. jst.go.jp

Bioisosteric Replacement : The sulfoxide group can be replaced with other bioisosteres, such as a sulfone, an amide, or a ketone, to modulate physicochemical properties like polarity, hydrogen bonding capacity, and metabolic stability. The synthesis of 5-nitroimidazoles bearing an allylic-sulfone chain at the C-2 position is an example of such a strategy. mdpi.com

Prodrug Formation : Prodrugs are inactive precursors that are converted to the active drug in the body. For this compound, prodrugs could be designed by masking the primary amine with a cleavable promoiety to enhance properties like solubility or permeability. sci-hub.se

Synthesis of Novel Derivatives for Preclinical Efficacy Exploration

The synthesis of novel this compound derivatives is driven by the search for compounds with improved efficacy or novel biological activities. Preclinical studies often require a library of related compounds to establish a clear structure-activity relationship.

For example, research into other nitroimidazoles has led to the synthesis of derivatives for various therapeutic areas. A series of metronidazole (B1676534)–flavonoid conjugates were synthesized via nucleophilic substitution to be evaluated for activity against H. pylori. sci-hub.se In another instance, nitroimidazole-vandetanib hybrids were created through a multi-step synthesis to be explored for their anticancer potential by targeting specific growth factor receptors. sci-hub.se Similarly, a library of 2-nitroimidazole analogs with variable acylating functionalities on the side chain was synthesized and tested for efficacy as radiosensitizers in cancer therapy. jst.go.jp

These examples highlight a common paradigm in medicinal chemistry: a known active scaffold, such as that of this compound, is systematically modified, and the resulting novel derivatives are synthesized in sufficient purity and quantity for biological evaluation. jst.go.jp The data gathered from these preclinical explorations guide further drug design and development efforts.

Table 3: Examples of Nitroimidazole Derivatives Synthesized for Preclinical Exploration
Derivative TypeSynthetic StrategyTarget ActivityReference
5-Nitroimidazoles with allylic-sulfone chainMulti-step synthesis involving an SRN1 reactionAntiprotozoal (Giardia, Trichomonas) mdpi.com
Metronidazole–flavonoid conjugatesChlorination/iodination of metronidazole followed by nucleophilic substitutionAntibacterial (H. pylori) sci-hub.se
Nitroimidazole-vandetanib hybridsMulti-step synthesis coupling 4-anilinoquinazolines with a nitroimidazole fragmentAnticancer (EGFR inhibition) sci-hub.se
2-Nitroimidazole analogs with N-acyl side chainsAcylation of a key β-amino alcohol intermediateHypoxic cell radiosensitizers jst.go.jp

Chemoenzymatic and Biocatalytic Approaches in Derivativatization

The derivatization of nitroimidazole compounds, including this compound, through chemoenzymatic and biocatalytic methods represents a sophisticated approach to generating novel analogues. These strategies leverage the high selectivity and efficiency of enzymes to perform chemical transformations that are often challenging to achieve through conventional synthetic chemistry. frontiersin.org Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions. frontiersin.org

A primary focus of biocatalysis on nitroimidazoles is the reduction of the 5-nitro group, a critical step in their bioactivation. nih.gov This transformation is typically mediated by nitroreductases (NTRs), which are found in various organisms. nih.gov The enzymatic reduction can proceed through one- or two-electron pathways, leading to a variety of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, and ultimately to the more stable amino derivative. nih.govopenmedscience.com These intermediates can be trapped or isolated to create new derivatives. For instance, studies on other nitroimidazoles have shown that short-lived hydroxylamine and amine species can be derivatized using reagents like benzyl (B1604629) chloroformate to form stable products. nih.gov

The use of whole-cell biocatalysts offers an alternative to isolated enzymes for these transformations. mdpi-res.com While specific chemoenzymatic derivatization of this compound is not extensively documented in publicly available literature, the principles derived from studies on analogous 5-nitroimidazoles are directly applicable. Enzymes such as nitroreductases from Haemophilus influenzae (HiNfsB) have demonstrated flexibility in metabolizing a range of nitroimidazole structures, suggesting their potential utility in biocatalytic reactions involving this compound. nih.gov

SubstrateEnzyme/SystemTransformation TypeKey Metabolite/ProductReference
Metronidazole (MTZ)Nitroreductase (NTR)Nitro-group Reduction5-aminoimidazole derivative nih.gov
NimorazoleHiNfsBNitro-group Reduction & DerivatizationHydroxylamine/amine intermediates trapped with benzyl chloroformate nih.gov
General 5-NitroimidazolesAnaerobic BacteriaNitro-group ReductionNitro-radical anion, nitrite (B80452) ion asm.org
BenznidazoleE. coli NitroreductaseNitro-group ReductionMetabolites indicating reduction nih.gov

Stereochemical Control and Chiral Synthesis of this compound Isomers

This compound possesses a stereocenter at the sulfur atom of the sulfoxide group, meaning it can exist as a pair of enantiomers. academieroyale.bechiralpedia.com The spatial arrangement of the atoms around this chiral center gives rise to distinct, non-superimposable mirror-image isomers (R- and S-isomers). chiralpedia.com In pharmaceutical chemistry, different enantiomers of a chiral drug can exhibit significantly different biological activities. ijper.org Therefore, the ability to selectively synthesize a single enantiomer (a process known as asymmetric synthesis) is of paramount importance. uwindsor.ca

While specific studies detailing the chiral synthesis of this compound are not prevalent, general methodologies for the stereoselective synthesis of chiral sulfinyl compounds are well-established and applicable. nih.gov The primary approach involves the asymmetric oxidation of the corresponding sulfide precursor.

Modern methods for this transformation include:

Catalytic Asymmetric Oxidation: This involves using a chiral catalyst, often based on transition metals like titanium, vanadium, or iron, in conjunction with an oxidizing agent. For example, modified Sharpless-type reagents (e.g., titanium isopropoxide with a chiral diethyl tartrate ligand) have been used for the enantioselective oxidation of various sulfides. nih.gov

Enzymatic Oxidation: Biocatalytic methods, employing enzymes such as monooxygenases or peroxidases, can provide high enantioselectivity under mild reaction conditions. These enzymes offer an environmentally benign alternative to metal-based catalysts. nih.gov

Use of Chiral Auxiliaries: Another strategy involves reacting the sulfide with a chiral auxiliary to form diastereomers, which can then be separated. Subsequent removal of the auxiliary yields the enantiomerically enriched sulfoxide. A classic example of this principle is the Andersen method, which uses diastereomerically pure menthyl p-toluenesulfinate. nih.gov

The choice of method depends on factors such as substrate scope, desired enantiomeric purity, and scalability. The development of a stereoselective synthesis for this compound would likely begin with screening various chiral catalysts and conditions using its sulfide precursor.

MethodReagents/Catalyst SystemGeneral PrinciplePotential AdvantageReference
Catalytic OxidationTitanium/diethyl tartrate (DET); Vanadium complexes; Chiral iron catalystsA chiral catalyst creates a chiral environment, directing the oxidant to one face of the sulfide.High catalytic turnover; broad substrate scope. nih.gov
Biocatalytic OxidationCyclohexanone monooxygenase (CHMO); other monooxygenases or peroxidasesEnzyme's active site provides a chiral pocket for stereoselective oxidation.High enantioselectivity; environmentally friendly conditions. nih.gov
Chiral Auxiliary Method(1R,2S,5R,Ss)-(-)-Menthyl p-toluenesulfinate (Andersen Method)Nucleophilic substitution on the sulfur atom of a diastereomerically pure sulfinate.High enantiomeric purity; well-established methodology. nih.gov

Process Development and Scale-up Considerations for Research-Grade Material Production

The transition from a laboratory-scale synthesis (typically milligrams to grams) of this compound to the production of research-grade material (tens to hundreds of grams) requires a systematic approach to process development and scale-up. tudublin.ie This phase focuses on developing a safe, reproducible, and robust chemical manufacturing process to supply sufficient material for advanced preclinical studies. mt.com

Key considerations in this scale-up process include:

Synthetic Route Optimization: The initial synthetic route used for discovery may not be suitable for larger scales. Process chemists aim to select a route that minimizes steps, uses less hazardous and more cost-effective reagents, and simplifies purification. mt.com Combining reaction steps without intermediate isolation ("telescoping") is often explored to improve efficiency. tudublin.ie

Investigation of Scale-Dependent Variables: Physical and chemical parameters that are negligible at the lab scale can become critical at a larger scale. These include:

Heat Transfer: Exothermic or endothermic reactions require efficient temperature control. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging and requiring jacketed reactors or cooling coils. tudublin.ie

Mass Transfer and Mixing: Ensuring homogenous mixing in large reactors is crucial for reaction consistency and to avoid localized "hot spots" or side reactions. The type of agitator, stirring speed, and vessel geometry must be carefully selected and optimized. tudublin.iemt.com

Reagent Addition: The rate of addition of reagents can significantly impact impurity profiles and reaction safety. Controlled dosing via pumps is standard in scaled-up processes. mt.com

Impurity Profiling: Impurities must be identified, characterized, and controlled to ensure the quality and consistency of the research-grade material. mt.com

Crystallization and Polymorph Control: The final isolation step, often crystallization, is critical for achieving high purity. The conditions of crystallization (solvent, temperature, cooling rate) must be controlled to ensure the desired crystalline form (polymorph) is consistently produced, as different polymorphs can have different physical properties. mt.com

Technology Transfer: A detailed technology transfer package is typically developed, containing all the necessary information for another lab or a contract manufacturing organization to reproduce the process safely and effectively. tetramer.com

ParameterLaboratory Scale (e.g., 1 g)Research-Grade Scale (e.g., 100 g)Rationale for Consideration
Reaction VesselRound-bottom flask (50-250 mL)Jacketed glass reactor (5-20 L)Allows for precise temperature control and mimics plant equipment. tudublin.ie
Temperature ControlHeating mantle, oil/water bathAutomated thermal fluid systemEnsures consistent reaction temperature and safety. systag.ch
MixingMagnetic stir barOverhead mechanical stirrer (various impeller designs)Crucial for maintaining homogeneity and efficient heat/mass transfer. mt.com
PurificationFlash column chromatographyCrystallization, filtration, and washingChromatography is often impractical at larger scales; crystallization is preferred for efficiency and purity. tudublin.ie
Process SafetyStandard fume hood operationProcess hazard analysis (PHA), calorimetry studies to understand thermal risks.Essential for ensuring safe operation at a larger scale with higher energy potential. mt.com

Molecular and Cellular Mechanisms of Action of Sulnidazole Preclinical Investigations

Interaction with Specific Biological Macromolecules

The cytotoxic effects of sulnidazole are predicated on its interaction with and subsequent damage to essential biological macromolecules within the target organism. This interaction is initiated by the reductive activation of this compound's nitro group, a hallmark of the nitroimidazole class.

Enzymatic Inhibition and Modulation Studies in Cell-Free Systems

The activation of this compound is a critical step in its mechanism of action and is dependent on the unique metabolic pathways of anaerobic organisms. Key enzymes within these pathways, which have a low redox potential, are capable of reducing the nitro group of this compound. This process is essential for the generation of cytotoxic reactive nitrogen species.

Another key enzyme system involved in the redox metabolism of many parasites is the thioredoxin reductase (TrxR) system. plos.orgparahostdis.org This system is vital for maintaining the redox balance within the cell and protecting it from oxidative stress. plos.orgparahostdis.org Inhibition of TrxR can lead to an accumulation of reactive oxygen species (ROS), contributing to cellular damage. It is proposed that the reactive intermediates of this compound can interact with and inhibit TrxR, although specific inhibitory constants (K_i) for this compound have not been extensively reported in the literature.

Enzyme Target (Hypothetical)Organism (Example)Inhibition Type (Postulated)K_i (nM) (Illustrative)
Pyruvate:ferredoxin oxidoreductase (PFOR)Entamoeba histolyticaSubstrate (electron acceptor)Not Applicable
Thioredoxin Reductase (TrxR)Entamoeba histolyticaIrreversible Inhibition~500

This table presents hypothetical data based on the known mechanisms of the nitroimidazole class of drugs for illustrative purposes, as specific preclinical data for this compound is not widely available.

Ligand-Receptor Binding Kinetics and Affinity Profiling

The concept of specific receptor binding in the traditional sense may not be the primary mechanism of action for this compound. Instead of binding to a specific cell surface or nuclear receptor to elicit a signaling cascade, the activated form of this compound acts as a more indiscriminate reactive species. However, its precursors and metabolites may exhibit binding affinities for various intracellular components, which can be assessed through affinity profiling.

The binding kinetics of small molecules to their targets are crucial for their efficacy. These kinetics are defined by the on-rate (k_on) and off-rate (k_off), which determine the association and dissociation of the ligand-receptor complex, respectively. The ratio of these rates gives the dissociation constant (K_d), a measure of binding affinity.

Due to the reactive nature of activated this compound, it is more likely to form covalent adducts with macromolecules rather than engaging in reversible ligand-receptor binding. These covalent interactions are not typically characterized by standard equilibrium binding kinetics.

Nucleic Acid (DNA/RNA) Interaction and Damage Mechanisms

A significant aspect of the cytotoxic action of activated nitroimidazoles is their ability to interact with and damage nucleic acids. Once this compound is reduced, it forms highly reactive nitroso and hydroxylamine (B1172632) radicals. These radicals can directly interact with DNA and RNA.

The interaction with DNA is thought to occur via several mechanisms:

Strand Breakage: The reactive radicals can cause single- and double-strand breaks in the DNA backbone, leading to a loss of genetic integrity.

Base Modification: The radicals can chemically modify the purine (B94841) and pyrimidine (B1678525) bases of DNA, leading to mutations during DNA replication.

Inhibition of DNA Repair: The presence of drug-DNA adducts can hinder the function of DNA repair enzymes, exacerbating the damage.

These interactions disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. While the general mechanism of DNA damage by nitroimidazoles is accepted, specific studies detailing the binding affinity and precise nature of the DNA adducts formed by this compound are limited.

Modulation of Intracellular Signaling Pathways

This compound's influence extends to the modulation of critical intracellular signaling pathways, primarily through the disruption of redox homeostasis.

Impact on Key Signal Transduction Cascades (e.g., redox pathways)

The primary impact of this compound on intracellular signaling is the induction of oxidative and nitrosative stress. The generation of reactive nitrogen and oxygen species by activated this compound overwhelms the parasite's antioxidant defense systems. This leads to a cascade of events, including:

Depletion of Intracellular Thiols: Key antioxidant molecules like glutathione (B108866) and trypanothione (B104310) are depleted as they attempt to neutralize the reactive species generated by this compound. nih.govconicet.gov.ar

Oxidation of Proteins: The excess reactive species lead to the oxidation of critical protein residues, impairing their function.

Lipid Peroxidation: The cell membranes can be damaged through lipid peroxidation, compromising cellular integrity.

This widespread disruption of redox balance affects numerous signaling pathways that are dependent on the cellular redox state, ultimately contributing to apoptosis and cell death.

Alterations in Gene Expression and Proteomics Profiles in Cellular Models

Preclinical investigations using cellular models of parasitic infections have provided insights into the global changes in gene and protein expression following treatment with nitroimidazoles. While specific proteomics and gene expression data for this compound are scarce, studies on Entamoeba histolytica treated with related compounds have revealed significant alterations. frontiersin.orgnih.govplos.org

Gene Expression Changes:

Transcriptomic analyses have shown that exposure to nitroimidazoles can lead to the differential expression of genes involved in:

Stress Response: Upregulation of heat shock proteins and other stress-related genes.

Redox Metabolism: Changes in the expression of enzymes like peroxiredoxin and superoxide (B77818) dismutase. plos.org

DNA Repair: Modulation of genes involved in DNA damage response pathways.

Virulence Factors: Downregulation of certain virulence-associated genes. plos.org

Proteomics Profile Alterations:

Proteomic studies have identified changes in the abundance of various proteins, including:

Cytoskeletal Proteins: Alterations in proteins involved in maintaining cell structure and motility.

Metabolic Enzymes: Changes in the levels of enzymes involved in key metabolic pathways.

Redox-Related Proteins: Differential abundance of proteins like thioredoxin reductase and peroxiredoxin. frontiersin.org

Protein/Gene (Illustrative)Change in Expression (Post-Sulnidazole Treatment)Putative Function
PeroxiredoxinUpregulatedDetoxification of peroxides
Heat Shock Protein 70 (HSP70)UpregulatedProtein folding and stress response
Gal/GalNAc lectin light subunitDownregulatedAdherence to host cells
Cysteine ProteaseDownregulatedTissue invasion and pathogenesis

This table provides illustrative examples of potential gene and protein expression changes based on studies with related nitroimidazoles, as specific data for this compound is not widely available.

Intervention with Mitochondrial and Metabolic Processes

Preclinical investigations into the precise mechanisms by which this compound interferes with mitochondrial and metabolic processes are not extensively detailed in publicly available literature. However, based on the known actions of related nitroimidazole and sulfonamide compounds, a hypothetical mechanism can be proposed. The nitroimidazole component, once activated under anaerobic or hypoxic conditions, can accept electrons from the mitochondrial electron transport chain, particularly from complexes I and II. elifesciences.org This can disrupt the normal flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). mdpi.com The resulting oxidative stress can damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, further impairing mitochondrial function. elifesciences.org

Furthermore, the sulfonamide moiety could potentially interfere with metabolic pathways that are crucial for cellular function. While the primary target of sulfonamides in bacteria is dihydropteroate (B1496061) synthase, an enzyme not present in mammals, there could be off-target effects on other metabolic enzymes. For instance, some sulfonamides have been shown to influence glucose metabolism and other cellular energy pathways. nih.gov The dual nature of this compound suggests a potential for a multi-faceted impact on cellular metabolism, although specific studies on this compound are required to confirm these hypotheses.

Mechanistic Basis of Preclinical Efficacy in Non-Human Systems

Antimicrobial Mechanisms Against Pathogens (e.g., anaerobic bacteria, protozoa in in vitro cultures, animal models)

The antimicrobial action of this compound is attributed to its hybrid structure, combining a nitroimidazole and a p-aminobenzenesulphonamide radical. drugbank.com This unique structure confers a broad spectrum of activity.

Against anaerobic bacteria, the mechanism is primarily driven by the 5-nitroimidazole ring. drugbank.com In the low-redox-potential environment of anaerobic organisms, the nitro group of this compound is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR). nih.govnih.gov This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates. drugbank.comnih.gov These reactive species can then interact with and damage critical cellular macromolecules, including DNA, leading to strand breakage and inhibition of nucleic acid synthesis, ultimately resulting in cell death. drugbank.comnih.gov This electron transfer process is a key feature of its efficacy against anaerobic pathogens. nih.govnih.govresearchgate.netfrontiersin.orgmdpi.com

The sulphonamide component of the molecule is thought to be responsible for its activity against aerobic and facultative bacteria. drugbank.com This is likely achieved through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The combination of these two distinct mechanisms in a single molecule allows this compound to target a wider range of bacteria. drugbank.com

Pathogen TypeProposed Mechanism of ActionKey Molecular Components
Anaerobic BacteriaReduction of the nitro group to form cytotoxic radicals, leading to DNA damage. drugbank.comnih.gov5-nitroimidazole ring, Pyruvate:ferredoxin oxidoreductase (PFOR) drugbank.comnih.govnih.gov
Aerobic/Facultative BacteriaInhibition of folic acid synthesis. drugbank.comp-aminobenzenesulphonamide moiety drugbank.com

Antiparasitic Mechanisms at the Cellular and Molecular Level (e.g., disruption of parasite metabolism)

The antiparasitic activity of this compound, particularly against protozoa such as Giardia lamblia and Trichomonas vaginalis, is believed to follow a mechanism similar to that of other 5-nitroimidazoles like metronidazole (B1676534) and tinidazole (B1682380). infezmed.it The core of this mechanism lies in the anaerobic or microaerophilic metabolism of these parasites. nih.govnih.gov

Within the parasite's specialized organelles, such as the hydrogenosomes in Trichomonas vaginalis or the unique metabolic pathways in Giardia lamblia, the nitro group of this compound undergoes reductive activation. nih.govdroracle.ai This process is catalyzed by low-redox-potential electron-transfer proteins like ferredoxin, which receives electrons from enzymes of the parasite's energy metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR). nih.govdroracle.ai The resulting highly reactive nitro radical anion is a potent cytotoxic agent that can cause widespread damage to cellular components. drugbank.comnih.gov

The primary target of these reactive intermediates is believed to be the parasite's DNA, leading to strand breaks and helical structure disruption, which inhibits replication and transcription, ultimately causing cell death. nih.gov Additionally, these radicals can interact with other vital molecules, including proteins and lipids, further contributing to the parasite's demise. drugbank.com The disruption of the parasite's energy metabolism through the diversion of electrons for drug activation also contributes to its antiparasitic effect. droracle.ai

ParasiteKey Metabolic FeatureProposed Mechanism of this compound
Trichomonas vaginalisHydrogenosomes, anaerobic metabolismReductive activation of the nitro group by PFOR/ferredoxin system, leading to DNA damage by nitro radicals. nih.gov
Giardia lambliaMicroaerophilic metabolism, PFOR activityInhibition of nucleic acid synthesis and induction of oxidative stress through the generation of reactive nitro intermediates. nih.gov

Exploration of Other Preclinical Modalities (e.g., anti-inflammatory, anti-cancer in non-human cells/models)

Anti-inflammatory Activity: There is a lack of specific preclinical studies evaluating the anti-inflammatory properties of this compound. However, some sulfonamide derivatives have been reported to possess anti-inflammatory activities. nih.gov The mechanisms for such effects in other sulfonamides often involve the inhibition of inflammatory mediators. asianjpr.comnih.govslideshare.netresearchgate.netscielo.br Whether the sulfonamide moiety of this compound confers any significant anti-inflammatory effects remains to be investigated through dedicated preclinical models, such as carrageenan-induced paw edema or lipopolysaccharide-induced cytokine release assays. asianjpr.com

Anti-cancer Activity: Similarly, direct preclinical investigations into the anti-cancer potential of this compound are not readily available. The nitroimidazole scaffold is a known entity in the development of hypoxic cell radiosensitizers for cancer therapy. researchgate.netresearchgate.net Compounds containing this group can be selectively activated in the hypoxic environment of solid tumors, leading to cytotoxic effects. Furthermore, some sulfonamide derivatives have demonstrated anti-cancer properties in preclinical studies, acting through various mechanisms. humanjournals.com Given these precedents, it is plausible that this compound could exhibit anti-cancer activity, particularly in hypoxic tumor models. However, this requires validation through in vitro cytotoxicity assays against various cancer cell lines and subsequent in vivo studies in non-human cancer models. mdpi.comscielo.brajol.infonih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Correlation of Structural Features with Molecular Target Engagement

Specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively documented in the public domain. However, QSAR analyses of related nitroimidazole sulfonamide compounds provide valuable insights into the structural features that are crucial for their biological activity. researchgate.netresearchgate.nethumanjournals.comsci-hub.se

For the antimicrobial and antiparasitic activity of nitroimidazoles, the position of the nitro group is critical. The 5-nitro position, as found in this compound, is generally associated with higher potency compared to the 4-nitro position. sci-hub.se The electron-withdrawing nature of the nitro group is essential for its reduction to the active radical species, and its positioning influences the redox potential and, consequently, the ease of activation within the target pathogen. drugbank.com

A hypothetical QSAR model for this compound and its analogues would likely include descriptors related to:

Electronic properties: The electron affinity of the nitroimidazole ring, which correlates with its reduction potential.

Steric properties: The size and shape of the molecule, which can affect its binding to target enzymes or its ability to intercalate with DNA.

Hydrophobicity: The partition coefficient (logP), which influences membrane permeability and distribution.

Such studies would be invaluable for optimizing the structure of this compound to enhance its efficacy and selectivity.

Relationship between Chemical Modifications and Cellular Responses

The relationship between specific chemical modifications of the this compound molecule and the resulting cellular responses is a subject of structure-activity relationship (SAR) studies. The goal of SAR is to identify the key structural features of a molecule that are essential for its biological activity and to understand how altering these features can enhance therapeutic effects or reduce toxicity. nih.govnih.gov

While extensive preclinical research exists for the broader class of nitroimidazoles and other sulfonamide-containing compounds, specific and detailed public data on the synthesis of this compound derivatives and their corresponding cellular responses is limited. However, based on SAR principles and studies of related compounds, several key relationships can be inferred.

The core of the activity for this compound, like other 5-nitroimidazoles, resides in its nitro group. Modifications to other parts of the molecule are primarily aimed at influencing its physicochemical properties, such as solubility, stability, and its pharmacokinetic profile, which in turn affects its access to target cells and its activation.

For related compounds, research has demonstrated how specific modifications can alter cellular responses:

Side Chain Modifications: Altering the side chain attached to the imidazole (B134444) ring can significantly impact a compound's potency and spectrum of activity. For instance, in studies of other nitroimidazole derivatives, modifications to the side chain have been shown to influence the compound's uptake by different types of cells and its interaction with the activating enzymes.

Introduction of Different Functional Groups: The synthesis of derivatives with different functional groups can lead to varied biological activities. For example, studies on other sulfonamide derivatives have shown that introducing groups like thiazole (B1198619) or modifying phenyl rings can significantly change their anticancer or antimicrobial potency by affecting how the molecule binds to its target enzymes or receptors. nih.govmdpi.com

A critical aspect of these modifications is their effect on the drug's metabolism. In vitro metabolism studies using liver microsomes or other cellular systems are crucial for identifying "soft spots" in a molecule that are prone to metabolic breakdown. mdpi.com Modifying these sites can lead to derivatives with improved metabolic stability and bioavailability.

The table below illustrates the types of relationships typically observed in SAR studies of related heterocyclic compounds, showing how different chemical substituents can correlate with changes in cellular activity.

Chemical Modification (Example) Observed Cellular Response (Example) Rationale / Mechanism
Addition of an electron-withdrawing group to a side chainIncreased antimicrobial potencyMay enhance the reduction potential of the nitro group, facilitating the formation of cytotoxic radicals.
Increased lipophilicity (fat-solubility) of a side chainEnhanced cell membrane penetrationImproves the ability of the compound to cross the biological membranes of target cells.
Introduction of a bulky substituent near the active siteDecreased binding to target enzymeSteric hindrance can prevent the molecule from fitting correctly into the active site of the enzyme responsible for its activation or action.
Modification to improve aqueous solubilityHigher effective concentration in cellular assaysAllows for better delivery and availability of the compound to the target cells in an aqueous testing environment.

This table is illustrative of general principles in structure-activity relationship studies and is not based on specific published data for this compound derivatives.

Preclinical Pharmacological and Pharmacokinetic Investigations Non Human Systems

Absorption and Distribution Studies in In Vitro and Animal Models

No specific studies utilizing Caco-2 or similar in vitro models to assess the intestinal permeability and transport mechanisms of sulnidazole have been identified in the public literature. Such studies are crucial for predicting oral absorption and understanding the potential for active transport or efflux. For comparison, other nitroimidazoles like fexinidazole (B1672616) have shown high permeability in Caco-2 cell assays, suggesting that good intestinal absorption could be a characteristic of this class of drugs. nih.govdndi.orgresearchgate.netplos.orgdndi.org

There is a lack of published data from animal models detailing the tissue distribution and organ accumulation of this compound. These studies are fundamental to understanding the extent to which a drug reaches its target sites and its potential for accumulation in various organs. For instance, studies on metronidazole (B1676534) in rats have shown that it distributes to most tissues, with the highest concentrations found in the liver, bladder, kidneys, vagina, and gastrointestinal tract. oup.com Similarly, radiolabelled fexinidazole has been shown to distribute broadly into all tissues in rats, including the brain. drugbank.comnih.govresearchgate.netplos.org

The extent to which this compound binds to plasma proteins remains uncharacterized in publicly available research. Plasma protein binding is a critical parameter as it influences the unbound, pharmacologically active fraction of a drug. Other nitroimidazoles exhibit varied plasma protein binding: metronidazole is less than 20% bound, tinidazole (B1682380) is approximately 12% bound, and fexinidazole is highly bound (around 95% in humans and 93% in mice). dndi.orgdndi.orgnih.govdrugbank.comwikipedia.orgdrugbank.comfda.govnih.govexphar.commsdvetmanual.comasm.orgfda.govoup.comtokyovets.com This variability within the class highlights the necessity for specific data on this compound.

Tissue Distribution and Organ Accumulation in Animal Models

Metabolism and Biotransformation Pathways in Non-Human Biological Matrices

The specific enzymes responsible for the biotransformation of this compound have not been identified in the available literature. For other nitroimidazoles, metabolism is a key elimination pathway. Metronidazole is metabolized in the liver to form oxidative metabolites. drugbank.com Tinidazole is primarily metabolized by the cytochrome P450 enzyme CYP3A4. drugbank.comfda.govdrugsporphyria.netresearchgate.netbrieflands.com Fexinidazole is extensively metabolized by a range of CYP450 enzymes, including CYP1A2, 2B6, 2C19, 3A4, and 3A5, as well as flavin-containing monooxygenases (FMOs). nih.govresearchgate.netplos.orgdrugbank.comlshtm.ac.ukpharmacompass.comportico.org

No studies characterizing or quantifying the preclinical metabolites of this compound are publicly available. The identification of metabolites is crucial, as they can be active, inactive, or even toxic. Metronidazole is metabolized into a major active hydroxy metabolite and an acetic acid metabolite. drugbank.comwikipedia.org Fexinidazole is rapidly converted to its active sulfoxide (B87167) (M1) and sulfone (M2) metabolites. nih.govresearchgate.netplos.orgdrugbank.comnih.govresearchgate.netplos.orglshtm.ac.ukportico.orgfda.gove-lactancia.orgnih.govfirstwordpharma.comdndi.orgplos.org

Advanced Analytical Methodologies for Sulnidazole Quantification and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from impurities, metabolites, and complex matrices. nih.gov The choice of technique depends on the analyte's physicochemical properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of non-volatile or thermally unstable drugs like Sulnidazole. chromatographyonline.com Developing a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation and peak shape.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method for a nitroimidazole compound like this compound would involve a C18 column, which is effective for separating moderately polar compounds. akjournals.comcabidigitallibrary.org The mobile phase is often a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or a dilute acid like phosphoric acid to control pH) and an organic modifier like acetonitrile (B52724) or methanol. akjournals.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine quantification. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the nitroimidazole chromophore exhibits maximum absorbance, typically around 310-324 nm. akjournals.comcabidigitallibrary.org

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. loesungsfabrik.deich.orgeuropa.eu Validation demonstrates the method's reliability through a series of tests. Key validation parameters include specificity, linearity, range, accuracy, precision, and sensitivity (Limit of Detection and Limit of Quantification). chromatographyonline.comich.org

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. ich.org

Linearity and Range: A linear relationship between the detector response and the analyte concentration over a specified range. ijper.org A minimum of five concentration levels is typically recommended. ich.org

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). ijper.org

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment). ich.org It is measured by the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. ijper.org

Table 1: Representative HPLC Method Validation Parameters for this compound Analysis This table presents typical data based on validated methods for similar nitroimidazole compounds.

Validation Parameter Typical Acceptance Criteria (ICH Q2(R1)) Representative Finding for a Nitroimidazole Assay
Linearity (R²) ≥ 0.99 0.9998 ijper.org
Range (µg/mL) Covers 80-120% of test concentration 1.0 - 150 µg/mL akjournals.com
Accuracy (% Recovery) 98.0% - 102.0% 99.57% - 100.3% ijper.org
Precision - Repeatability (%RSD) ≤ 2.0% < 1.5% akjournals.com
Precision - Intermediate (%RSD) ≤ 2.0% < 2.0% akjournals.com
LOD (µg/mL) Signal-to-Noise Ratio ≥ 3:1 0.012 - 0.04 µg/mL ijper.org
LOQ (µg/mL) Signal-to-Noise Ratio ≥ 10:1 0.125 - 0.4 µg/mL ijper.org

Gas Chromatography (GC) Applications for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful separation technique primarily used for compounds that are volatile or can be vaporized without decomposing. emerypharma.comsigmaaldrich.com this compound, like many pharmaceuticals containing polar functional groups (e.g., N-H, O-H), is a non-volatile compound and therefore not suitable for direct GC analysis. hplcvials.comalwsci.com

For GC analysis to be applicable, this compound must first be chemically modified into a more volatile and thermally stable derivative. hplcvials.comjfda-online.com This process, known as derivatization, is a common strategy to extend the applicability of GC to non-volatile analytes. nih.govresearchgate.net

Derivatization Process: The most common derivatization reactions for compounds with active hydrogens are silylation, acylation, or alkylation. jfda-online.comgcms.cz For this compound, silylation would be a viable approach. This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The agent replaces the active hydrogen on the imidazole (B134444) nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, which reduces hydrogen bonding, decreases polarity, and increases volatility. emerypharma.com

Once derivatized, the resulting volatile TMS-Sulnidazole could be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. emerypharma.com The separation would occur on a capillary column, and the MS detector would provide both retention time and mass spectral data for confirmation. labcompare.com While theoretically possible, HPLC remains the more direct and commonly employed method for compounds like this compound, avoiding the extra step and potential complications of derivatization. europeanpharmaceuticalreview.com

Spectroscopic Approaches for Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and elucidating the precise molecular structure of a compound.

Mass Spectrometry (MS and Tandem MS) for Identification and Quantification in Complex Matrices

Mass Spectrometry (MS) is a highly sensitive and specific technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for quantifying analytes in complex biological matrices such as plasma or milk. nih.gov

For this compound, LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification. nih.gov In this setup, the analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The resulting protonated molecule (precursor ion) is selected in the first mass analyzer, fragmented in a collision cell, and specific fragment ions (product ions) are monitored in the second mass analyzer. usda.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, as it requires a compound to meet three criteria for detection: correct retention time, correct precursor ion mass, and correct product ion masses. rsc.orgnih.gov This allows for reliable quantification even in the presence of significant matrix interference. nih.gov

Table 2: Hypothetical MRM Transitions for this compound Analysis by LC-MS/MS This table is illustrative, based on the known molecular weight of this compound (C9H14N4O3S, MW: 258.30) and common fragmentation patterns of nitroimidazoles.

Compound Ionization Mode Precursor Ion (m/z) [M+H]⁺ Product Ion 1 (m/z) Product Ion 2 (m/z)
This compound ESI Positive 259.1 197.1 (Loss of SO₂) 128.1 (Imidazole ring fragment)
Internal Standard ESI Positive (Varies) (Varies) (Varies)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation and confirmation of molecular structure. bruker.comnumberanalytics.com It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. derpharmachemica.com

Structural Confirmation: A complete set of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY and HSQC, can definitively confirm the structure of this compound. hyphadiscovery.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). numberanalytics.com

¹³C NMR: Provides information on the carbon skeleton of the molecule. tandfonline.com The unique pattern of chemical shifts and coupling constants serves as a molecular fingerprint, confirming the connectivity and arrangement of atoms. derpharmachemica.comresearchgate.net

Purity Assessment: NMR can also be used for quantitative analysis (qNMR). eurl-pesticides.eu By integrating the area of a specific signal from this compound and comparing it to the signal of a certified internal standard of known concentration, the absolute purity of the this compound sample can be determined with high accuracy. hyphadiscovery.comresearchgate.net This method is considered a primary ratio method and is valuable for characterizing reference standards.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound These are estimated values based on the known structure and typical chemical shifts for similar functional groups.

Proton Assignment Functional Group Predicted Chemical Shift (δ, ppm)
H on C4/C5 Imidazole Ring ~7.5 - 8.0
H on C2 Imidazole Ring ~7.8 - 8.2
-CH₃ Imidazole Methyl ~2.4 - 2.6
-N-CH₂- Ethyl chain (adjacent to N) ~4.3 - 4.6
-S-CH₂- Ethyl chain (adjacent to S) ~3.2 - 3.5
-CH₂-CH₃ Ethyl Sulfone ~3.0 - 3.3 (quartet)
-CH₂-CH₃ Ethyl Sulfone ~1.2 - 1.4 (triplet)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. technologynetworks.comresearchgate.net The principle of this method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com This makes UV-Vis spectroscopy a straightforward and cost-effective tool for determining the concentration of a substance in a solution. iajps.comresearchgate.net

For nitroimidazoles like this compound, the nitro group and the imidazole ring constitute a chromophoric system that absorbs UV radiation. The quantitative estimation is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax), where the highest sensitivity is achieved. technologynetworks.comjetir.org The choice of solvent can influence the λmax; for instance, a study on metronidazole (B1676534) used a mixture of dimethylformamide (DMF) and water, identifying a λmax at 320 nm. jetir.org Another method for tinidazole (B1682380) developed three approaches, using 0.5 N NaOH (λmax 368.6 nm), 0.5 N HCl (λmax 279.2 nm), and a differential spectrum. ajol.info

In some cases, derivatization is employed to enhance sensitivity or to shift the absorbance to a more suitable wavelength. One such method for metronidazole involved the reduction of its nitro group, followed by coupling with crotonaldehyde (B89634) to form a yellow chromogen with a λmax at 408 nm. researchgate.net

The table below summarizes parameters for UV-Vis spectroscopic analysis of related nitroimidazole compounds.

CompoundSolvent/Reagentλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (r)
MetronidazoleDistilled Water320 nm5-300.999 rjptonline.org
MetronidazoleDMF and Water320 nmNot SpecifiedNot Specified jetir.org
MetronidazoleZinc/HCl, Crotonaldehyde408 nm2.0-12.00.995 researchgate.net
Tinidazole0.5 N NaOH368.6 nm20-150Not Specified ajol.info
Tinidazole0.5 N HCl279.2 nm50-150Not Specified ajol.info
Tinidazolep-dimethylaminobenzaldehyde404 nm4.8–76.8Not Specified srce.hr

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer exceptional sensitivity and selectivity for the detection of electroactive compounds. antecscientific.comscielo.br Nitroimidazoles, including this compound, are well-suited for electrochemical analysis because the nitro group (-NO2) is readily reducible at an electrode surface. researchgate.net This electrochemical reaction generates a measurable current that is proportional to the concentration of the analyte, enabling highly sensitive quantification. nih.gov

Several electrochemical techniques are utilized, with Cyclic Voltammetry (CV) often used for initial studies to understand the redox behavior of the compound, while techniques like Differential Pulse Voltammetry (DPV) are typically employed for quantitative analysis due to their lower detection limits. nih.govnih.govchemmethod.com

Research has focused on modifying the working electrode to enhance the analytical performance. For example, a sensor for dimetridazole (B1670680) (DMZ) was developed using an erbium vanadate/graphitic carbon nitride composite modified glassy carbon electrode (ErVO4@g-CN/GCE), which demonstrated a very low limit of detection. nih.gov Another study used a screen-printed graphite (B72142) electrode modified with a Ce-based metal-organic framework (Ce-BTC MOF/SPGE) for the sensitive detection of metronidazole (MNZ). chemmethod.comchemmethod.com These modifications increase the electrode's surface area and catalytic activity, leading to improved signal and sensitivity. chemmethod.com

The table below presents findings from electrochemical studies on nitroimidazoles.

AnalyteTechniqueElectrodeLinear RangeLimit of Detection (LOD)
Dimetridazole (DMZ)DPVErVO₄@g-CN/GCE0.5 - 863.5 µM1 nM nih.gov
Metronidazole (MNZ)DPVCe-BTC MOF/SPGE0.05 - 400.0 µM0.02 µM chemmethod.comchemmethod.com
Metronidazole (MNZ)Not SpecifiedMIP/NPNi hybridNot Specified2 x 10⁻¹⁴ M acs.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the comprehensive analysis of complex mixtures. ijpsjournal.com They provide not only quantitative data but also structural information for unequivocal identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for analyzing trace levels of nitroimidazoles in complex matrices. mdpi.comresearchgate.net The technique combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) with the high sensitivity and specificity of tandem mass spectrometry. mdpi.comjicrcr.com

Sample preparation often involves an extraction step, such as dispersive solid-phase extraction (d-SPE), to isolate the analytes from the matrix. mdpi.com The extract is then injected into the LC system, where the compounds are separated on a chromatographic column (e.g., a C18 column). nih.govscispace.com After separation, the analytes enter the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]+. researchgate.netresearchgate.net In the mass spectrometer, a specific precursor ion for each analyte is selected and fragmented to produce characteristic product ions. The system operates in Multiple Reaction Monitoring (MRM) mode, where it monitors specific precursor-to-product ion transitions, ensuring highly selective and sensitive detection. mdpi.comnih.govusda.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. youtube.comthermofisher.com While it is a robust analytical tool, its application for many nitroimidazoles can be limited as they are often non-volatile. mdpi.com Therefore, a derivatization step is typically required to convert the non-volatile nitroimidazoles into more volatile derivatives suitable for GC analysis. nih.govmdpi.com

The table below outlines typical parameters used in LC-MS/MS methods for nitroimidazole analysis.

AnalytesMatrixSample PreparationChromatographyDetection
4 Nitroimidazoles & 3 MetabolitesHoneyDispersive-SPE with MCX sorbentUHPLC, 4 min separationESI-MS/MS (MRM) mdpi.com
Ronidazole (B806) (RNZ) & MetabolitesBovine MeatSolid-phase extraction (SPE)LC-MS/MSNot Specified researchgate.net
24 SulfonamidesPastriesModified QuEChERSUPLC with Agilent ZORBAX XDB-C18 columnESI-MS/MS (MRM) nih.gov
Dimetridazole (DMZOH) & Ipronidazole (IPROH) metabolitesSwine/Poultry MuscleSample extraction and cleanupHPLC with Phenomenex RP-18 columnESI-LC/MS/MS (MRM) usda.gov

Method Validation and Quality Control in Research Settings

In analytical research, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of quality control, ensuring that the data generated are accurate, reliable, and reproducible. vicihealthsciences.comlabmanager.com The parameters for validation are established by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eusysrevpharm.org

Key validation parameters include:

Accuracy : This expresses the closeness of the method's results to the true value. europa.eu It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For example, a method for ronidazole (RNZ) in bovine meat showed recovery percentages between 98.1% and 100.3%. researchgate.net

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision) : Analysis in a single laboratory, on one day, by one analyst.

Intermediate Precision (Inter-day precision) : Variations within a laboratory, such as different days, analysts, or equipment. europa.eu For an electrochemical method for RNZ, the intra-day RSD was 3.21% and the inter-day RSD was 6.78%. researchgate.net

Linearity : This is the method's ability to produce test results that are directly proportional to the analyte's concentration within a given range. sysrevpharm.org It is confirmed by a high correlation coefficient (r or r²), typically >0.99. researchgate.netrjptonline.org

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. europa.eu For an LC-MS/MS method, the LOQ for several nitroimidazoles was 1.0 µg/kg. wur.nl An electrochemical method for RNZ reported an LOD of 0.107 mg kg⁻¹ and an LOQ of 0.358 mg kg⁻¹. researchgate.net

The table below provides an example of validation data for an analytical method.

Validation ParameterRonidazole (RNZ) by DPV
Accuracy (% Recovery) 98.1% - 100.3% researchgate.net
Precision (RSD%) Intra-day: 3.21%Inter-day: 6.78% researchgate.net
Linearity Not specified, but method was used for quantification researchgate.net
LOD 0.107 mg kg⁻¹ researchgate.net
LOQ 0.358 mg kg⁻¹ researchgate.net

Preclinical Efficacy and Resistance Studies in in Vitro and Animal Models

Antimicrobial Efficacy Studies in Microbiological Models

The in vitro activity of sulnidazole has been evaluated against a range of anaerobic bacteria, which are common targets for nitroimidazole compounds. medscape.com These studies are foundational for establishing the compound's potential clinical utility in treating anaerobic infections.

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. These parameters are fundamental in assessing the potency of an antibiotic.

While specific MIC and MBC data for this compound against a wide array of anaerobic bacteria are not extensively available in publicly accessible literature, the activity of nitroimidazoles as a class is well-documented. For context, the following table presents representative MIC values for metronidazole (B1676534), a closely related and widely studied nitroimidazole, against common anaerobic pathogens. It is anticipated that this compound would exhibit a similar spectrum of activity.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Metronidazole against Anaerobic Bacteria
Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Bacteroides fragilis group0.25 - >2560.52
Prevotella spp.≤0.06 - 80.252
Fusobacterium spp.≤0.03 - 20.120.5
Clostridium perfringens0.12 - 160.54
Peptostreptococcus spp.≤0.12 - 80.52

Note: Data presented is for Metronidazole and is intended to be representative of the nitroimidazole class. Specific data for this compound is limited. nih.govpsu.eduscielo.br

Time-kill curve assays provide information on the rate and extent of bacterial killing over time. researchgate.net These studies help to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and can reveal concentration-dependent or time-dependent killing characteristics. researchgate.net A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. nih.gov

The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. nih.govembopress.orgresearchgate.netbiorxiv.org This effect is an important pharmacodynamic parameter, as a longer PAE may allow for less frequent dosing intervals. nih.govpsu.educhosunobr.org For nitroimidazoles, the PAE against anaerobic bacteria is generally short. Detailed PAE studies specifically for this compound have not been widely published.

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which can adhere to surfaces and are notoriously resistant to antimicrobial agents. frontiersin.orgpediatricsnationwide.orgmdpi.comscirp.org The ability of a compound to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its preclinical evaluation. There is a lack of specific published studies on the efficacy of this compound against bacterial biofilms. Research into the anti-biofilm properties of novel nitroimidazoles is an area of ongoing investigation.

Animal models of infection are essential for evaluating the in vivo efficacy of a new antimicrobial agent before it can be considered for human trials. medscape.combiotestfacility.com These models can simulate various types of infections, such as intra-abdominal sepsis, skin and soft tissue infections, and abscesses, where anaerobic bacteria are often implicated. While this compound is expected to be effective in such models due to its classification as a nitroimidazole, specific data from in vivo animal studies detailing its efficacy against anaerobic bacterial infections are not widely available in the literature.

Biofilm Inhibition and Eradication in In Vitro Systems

Antiparasitic Efficacy in Parasitological Models

This compound, like other nitroimidazoles, possesses activity against a variety of protozoan parasites. researchgate.netresearchgate.net Preclinical evaluation of its antiparasitic efficacy is a key step in its development.

In vitro susceptibility testing is used to determine the potency of a compound against different life cycle stages of parasites, such as trophozoites and cysts. This compound has been cited as having activity against several clinically important protozoa. researchgate.netresearchgate.net

Entamoeba histolytica : This parasite is the causative agent of amoebiasis. Nitroimidazoles, including metronidazole, tinidazole (B1682380), secnidazole (B1681708), and ornidazole, are standard treatments. frontiersin.orgresearchgate.net this compound is also recognized as having activity against E. histolytica, although specific IC50 or MPC (Minimum Protozoacidal Concentration) values are not consistently reported in the literature. researchgate.netresearchgate.net

Giardia lamblia : The causative agent of giardiasis, this parasite is also susceptible to nitroimidazoles. nih.govmdpi.comjrespharm.com While specific data for this compound is scarce, related compounds have demonstrated potent in vitro activity.

Trichomonas vaginalis : This protozoan causes trichomoniasis, a common sexually transmitted infection. mdpi.comjrespharm.com Nitroimidazoles are the primary treatment, and while this compound is expected to be active, detailed comparative efficacy studies are limited. nih.gov

The following table provides representative in vitro efficacy data for other nitroimidazoles against these parasites to contextualize the expected activity of this compound.

Table 2: Representative In Vitro Antiparasitic Activity of Nitroimidazoles
ParasiteCompoundIC50 (µg/mL)Reference Organism/Strain
Entamoeba histolyticaMetronidazole0.131HM1:IMSS
Entamoeba histolyticaTinidazole0.210HM1:IMSS
Entamoeba histolyticaSecnidazole0.013HM1:IMSS
Giardia lambliaMetronidazole~0.5Various
Trichomonas vaginalisMetronidazole~0.25Various

Note: Data presented is for comparator nitroimidazoles to provide context for the expected activity of this compound, for which specific data is limited. frontiersin.orgresearchgate.net

Efficacy in Animal Models of Parasitic Diseases

A comprehensive search of scientific databases and literature has yielded no specific studies detailing the efficacy of this compound in animal models of parasitic diseases. While related nitroimidazole compounds such as metronidazole, tinidazole, and secnidazole have been evaluated in various animal models for infections like giardiasis, trichomoniasis, and amoebiasis, equivalent preclinical efficacy data for this compound is not present in the available literature. researchgate.net Therefore, no data tables or detailed research findings on its in vivo efficacy can be presented.

Mechanisms of Resistance Development in Preclinical Settings

There is no available research data from preclinical settings that specifically investigates the mechanisms of resistance to this compound. The following subsections outline the types of studies that would be necessary to understand such resistance, though none have been published for this specific compound.

No studies were found that investigate the genetic or genomic basis of acquired resistance to this compound. Research on other nitroimidazoles suggests that resistance can be linked to mutations in genes encoding for proteins involved in the drug's activation, such as pyruvate:ferredoxin oxidoreductase (PFOR) or nitroreductases. However, no such genetic analyses have been published for this compound.

The role of efflux pumps in mediating resistance to antiparasitic drugs is a known mechanism. These transport proteins can actively remove drugs from the parasite's cell, reducing intracellular concentration and efficacy. However, there are no specific studies in the reviewed literature that examine efflux pump overexpression or any other transport-related mechanisms in the context of this compound resistance.

Resistance to antimicrobial agents can occur through modifications of the drug's target site, preventing the drug from binding effectively. For nitroimidazoles, the activation pathway is often considered the "target." While alterations in this pathway are a known resistance strategy against related drugs, no research has been published that details target site modifications or the development of bypass pathways leading to resistance specifically against this compound.

Efflux Pump Overexpression and Other Transport-Related Resistance Mechanisms

Combinatorial Studies with Other Agents in Preclinical Models

No preclinical studies investigating the use of this compound in combination with other therapeutic agents were identified in the literature search.

There is no published data from preclinical models on the synergistic or antagonistic interactions between this compound and other antiparasitic or antimicrobial agents. Consequently, it is not possible to provide findings or data tables on this topic.

Based on an extensive review of publicly accessible scientific literature, there is a notable absence of specific preclinical research on the compound this compound. While it is listed among other nitroimidazole derivatives, dedicated studies on its in vivo efficacy, mechanisms of resistance, and potential in combination therapies are not available. Therefore, a detailed, data-driven analysis as per the requested outline cannot be provided. Further research would be required to establish a preclinical profile for this compound.

Theoretical and Computational Chemistry Studies of Sulnidazole

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as a drug, and its biological target, typically a protein. dndi.orgaabu.edu.jo These methods are crucial in the early stages of drug discovery for identifying promising candidates and understanding their mechanism of action at a molecular level. aabu.edu.jo

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. arkat-usa.org This technique is instrumental in identifying potential biological targets for a given compound and elucidating the specific interactions that govern its binding affinity.

For nitroimidazole derivatives, molecular docking studies have been employed to explore their binding to various targets. For instance, in the context of anticancer research, new 4-nitroimidazole (B12731) derivatives were synthesized and their interactions with target proteins were investigated using molecular docking. arkat-usa.org The results of these studies help in understanding how these compounds bind within the active sites of proteins like cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. researcher.lifenih.gov Similarly, docking studies on piperazine-tagged imidazole (B134444) derivatives revealed their ability to bind to the hydrophobic pocket of target proteins with high affinity through polar contacts. aabu.edu.jo

In the pursuit of new antiprotozoal agents, molecular docking has been used to study the interaction of nitroimidazole-quinoline hybrids with thioredoxin reductase, a crucial enzyme in many organisms. researcher.life The binding modes and affinities calculated from these simulations provide valuable insights into the structure-activity relationships (SAR) of these compounds. For example, studies on metronidazole (B1676534) and secnidazole (B1681708) carbamates have used docking to hypothesize their binding modes with pyruvate:ferredoxin oxidoreductase (PFOR) and β-tubulin, two potential targets in protozoa. mdpi.com

A typical output from a molecular docking study includes the binding energy, which is a measure of the affinity between the ligand and the target. Lower binding energies generally indicate a more stable complex. The table below presents hypothetical binding affinities for a series of nitroimidazole derivatives against a putative target, illustrating the type of data generated in such studies.

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Nitroimidazole Derivative AThioredoxin Reductase-8.5Cys135, Gly136, Thr137
Nitroimidazole Derivative BThioredoxin Reductase-7.9Cys135, Ala138
Nitroimidazole Derivative CCDK2-9.2Lys33, Asp86, Gln131
Nitroimidazole Derivative DCDK2-8.1Lys33, Leu83

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the behavior of the complex over time in a simulated biological environment. mdpi.comrsc.org MD simulations can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.comnih.gov

For nitroimidazole derivatives, MD simulations have been used to validate docking results and to study the stability of the ligand-protein complexes. nih.gov For example, MD simulations of metronidazole and secnidazole carbamates bound to PFOR and β-tubulin have provided insights into the stability of their binding modes. mdpi.com These simulations can reveal important information about the flexibility of different parts of the molecule and the persistence of key interactions, such as hydrogen bonds, over time. mdpi.com

Conformational analysis, often performed in conjunction with MD simulations or using quantum chemical methods, is crucial for understanding the three-dimensional structure of flexible molecules like many nitroimidazole derivatives. nih.govresearchgate.net The biological activity of a molecule can be highly dependent on its conformation. nih.gov Studies on 2-nitroimidazole-based radiopharmaceuticals have shown that the conformational landscape of these compounds can change significantly when moving from the gas phase to an aqueous solution, which has important implications for their biological activity. nih.gov

Prediction of Binding Modes and Affinity with Putative Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwho.int These models are valuable tools for predicting the activity of new, unsynthesized compounds and for identifying the key physicochemical properties that influence their potency. nih.gov

QSAR models are developed by correlating the biological activity of a set of compounds with their calculated molecular descriptors. These models, once validated, can be used to predict the activity of new compounds, thereby prioritizing synthetic efforts.

Several QSAR studies have been conducted on nitroimidazole derivatives for various therapeutic applications. For instance, 3D-QSAR models have been developed for metronidazole-triazole-styryl hybrids to understand their antiamoebic activity. imist.ma These models can provide a visual representation of how different structural features contribute to the biological activity, guiding the design of more potent analogues. imist.ma QSAR studies have also been performed on nitroimidazole derivatives as potential anticancer agents, with models showing good correlation between predicted and experimental activities. nih.gov

The statistical quality of a QSAR model is assessed using various parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A robust QSAR model will have high values for these parameters, indicating good predictive ability.

A crucial outcome of QSAR studies is the identification of the physicochemical descriptors that have the most significant impact on the biological activity. ijpras.com These descriptors can be related to various properties of the molecule, such as its hydrophobicity, electronic properties, and steric characteristics. ijpras.com

In the context of nitroimidazole derivatives, QSAR studies have identified several important descriptors. For example, a study on biphenyl (B1667301) analogues of 2-nitroimidazo-[2,1-b] researchgate.netcdnsciencepub.com-oxazines as antitubercular agents found that hydrophobicity, branching, and the presence of electronegative atoms enhance the activity. nih.gov Another study on nitazoxanide (B1678950) derivatives, which are structurally related to nitroimidazoles, identified molecular connectivity indices and local charge surface indices as important for their antibacterial activity. who.int

The following table presents a hypothetical set of physicochemical descriptors and their correlation with the antiprotozoal activity of a series of nitroimidazole derivatives, as might be determined from a QSAR study.

DescriptorDescriptionCorrelation with Activity
LogPLogarithm of the octanol-water partition coefficient (hydrophobicity)Positive
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital (electron affinity)Negative
Molecular WeightMass of the moleculeNegative
Hydrogen Bond AcceptorsNumber of hydrogen bond accepting atomsPositive

Development of Predictive Models for Preclinical Biological Activity

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. nih.gov These methods, such as Density Functional Theory (DFT), are used to calculate a wide range of molecular properties, including geometries, energies, and spectroscopic parameters. nih.govnih.gov

For nitroimidazole derivatives, quantum chemical calculations have been instrumental in elucidating their electronic structure, which is closely linked to their biological activity. researchgate.netnih.gov For example, ab initio computations have been used to study the relative stabilities, rotational barriers of the nitro group, and electron affinities of isomeric nitroimidazoles. cdnsciencepub.com These studies have shown that the electron affinity of nitroimidazoles correlates well with their biological effectiveness as radiosensitizers, supporting the hypothesis that the "nitro:nitro radical anion" redox cycle is a key determinant of their activity. cdnsciencepub.com

Quantum chemical calculations are also used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural characterization of these compounds. nih.govmdpi.com Detailed computational investigations of 2-nitroimidazole-based radiopharmaceuticals have provided valuable insights into their conformational preferences and spectroscopic properties, which are important for understanding their mechanism of action and for their detection and monitoring. nih.govmdpi.com

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule governs its physical properties and chemical behavior. mdpi.com Analysis of this structure through computational means allows for the prediction of how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. ajchem-a.com

For a molecule like Sulnidazole, the distribution of electron density in these frontier orbitals would pinpoint the most probable sites for nucleophilic and electrophilic attack. psu.edu For instance, in related nitroimidazole compounds, the nitro group typically renders the imidazole ring electron-deficient, making it a potential site for nucleophilic attack, a critical step in its mechanism of action. unimib.it Reactivity descriptors derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, further refine these predictions by identifying specific atoms susceptible to reaction. mdpi.com

Illustrative Data for a Hypothetical Nitroimidazole Derivative:

Table 1: Calculated Frontier Molecular Orbital Properties (Illustrative Example). These values are hypothetical and serve to demonstrate the type of data generated in a computational analysis.
ParameterValue (eV)Implication
HOMO Energy-7.25Represents electron-donating capability.
LUMO Energy-1.80Represents electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.45Indicates chemical reactivity and stability.

Spectroscopic Property Simulations for Analytical Method Development

Computational chemistry can simulate various types of spectra, including infrared (IR) and Nuclear Magnetic Resonance (NMR). gaussian.com The simulation of these spectra serves two primary purposes: it helps in the interpretation of experimentally obtained spectra and can aid in the development of new analytical methods for compound identification and characterization. arxiv.org

By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. rsc.org Comparing this simulated spectrum with an experimental one allows for the confident assignment of specific absorption bands to the vibrations of particular functional groups within the molecule. Similarly, NMR chemical shifts can be calculated for atoms like ¹H and ¹³C. uprm.edu These theoretical shifts provide a basis for understanding complex experimental NMR spectra, especially for molecules with many non-equivalent nuclei. researchgate.netnmrdb.org The accuracy of these simulations depends heavily on the chosen level of theory and basis set. uprm.edu

For a compound like this compound, simulating its IR and NMR spectra would be invaluable for confirming its structure and for developing quality control methods to ensure its purity.

Illustrative Data for Spectroscopic Simulation:

Table 2: Selected Simulated Vibrational Frequencies (Illustrative Example). These values are hypothetical and serve to demonstrate the type of data generated in a computational analysis.
Functional GroupVibrational ModeCalculated Wavenumber (cm⁻¹)
-NO₂Asymmetric Stretch1550
-NO₂Symmetric Stretch1355
C=N (imidazole)Stretch1495
-SO₂-Asymmetric Stretch1330
-SO₂-Symmetric Stretch1160

De Novo Drug Design Strategies Utilizing this compound Scaffolds

De novo drug design involves the computational creation of novel molecular structures with desirable pharmacological properties. mdpi.com One powerful strategy in this field is scaffold-based design, where a core molecular structure (a scaffold) known to have biological activity is decorated with different functional groups to optimize its properties. nih.gov

The nitroimidazole scaffold, which is the core of this compound, is of significant interest in medicinal chemistry. nih.gov This scaffold is a key feature in several successful drugs, including those for treating infectious diseases like tuberculosis. unimib.itnih.gov Its value stems from its unique electronic properties and its ability to be chemically modified at several positions to fine-tune its activity, selectivity, and pharmacokinetic profile. unimib.it

In a de novo design approach, the this compound structure could serve as a starting point. Computational algorithms could systematically explore vast chemical space by adding, removing, or substituting chemical groups on the nitroimidazole core. nih.gov The resulting virtual library of new compounds can then be screened in silico for properties like binding affinity to a target protein (via molecular docking), drug-likeness, and predicted toxicity. jpionline.org This process accelerates the discovery of new drug candidates by prioritizing the synthesis and experimental testing of only the most promising molecules. jpionline.org

Emerging Research Areas and Interdisciplinary Applications

Environmental Fate and Degradation Studies of Sulnidazole

Detailed studies specifically investigating the environmental fate and degradation of this compound are not widely available in peer-reviewed literature. The environmental behavior of chemical compounds, including their breakdown and persistence, is a critical area of environmental science. chalmers.sefrontiersin.org Such studies typically assess the processes that a substance undergoes when released into the environment, such as distribution, transformation, and degradation. chalmers.se

Photodegradation and Biodegradation Pathways in Environmental Matrices

Specific research detailing the photodegradation and biodegradation pathways of this compound in environmental matrices such as soil, water, or sediment could not be identified in the available scientific literature.

Photodegradation: This process involves the breakdown of a compound by light. nih.gov Studies on other compounds, such as different sulfonamides, have shown that photodegradation can be a significant pathway for their removal from aqueous environments, often following pseudo-first-order kinetics. nih.govnih.gov However, no such studies have been published specifically for this compound.

Biodegradation: This involves the breakdown of organic matter by microorganisms. frontiersin.org The potential for a chemical to biodegrade is a key factor in determining its environmental persistence. frontiersin.org While biodegradation pathways have been proposed for other antimicrobials like sulfamethoxazole, involving various bacterial strains, similar research on this compound is not publicly accessible. nih.gov

Environmental Monitoring and Detection in Non-Biological Systems

Methods for the routine environmental monitoring and detection of this compound in non-biological systems (e.g., water, soil) have not been specifically described in the reviewed literature. Environmental monitoring programs are designed to control viable and non-viable particles in critical areas and can involve a variety of sampling and testing methods. umass.eduneogen.com These programs are crucial for assessing the presence and concentration of chemical contaminants. surebiochem.com Techniques often employed for other chemical contaminants include various forms of spectroscopy and chromatography. researchgate.net However, the development and validation of specific analytical methods for detecting this compound residues in environmental samples have not been reported.

Veterinary Research Applications (Excluding Clinical Human Trials)

While this compound is listed as an antiparasitic agent, specific veterinary research applications, particularly recent or emerging ones, are not well-documented in publicly available scientific databases.

In Vitro Efficacy Against Veterinary Pathogens

There is a lack of published studies detailing the in vitro efficacy of this compound against specific veterinary pathogens. Determining the in vitro activity of an antimicrobial agent is a fundamental step in assessing its potential therapeutic use. nih.gov Such studies typically involve determining the minimum inhibitory concentration (MIC) against various bacterial or parasitic isolates. nih.gov While general guidelines for demonstrating the efficacy of veterinary medicinal products exist, specific data for this compound is absent. europa.euapvma.gov.au

Pharmacokinetics and Metabolism in Specific Animal Species (e.g., livestock, companion animals)

Comprehensive pharmacokinetic and metabolism studies of this compound in specific animal species such as cattle, poultry, dogs, or cats are not available in the public domain. Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion of a drug, which in turn informs appropriate dosing regimens. veterinarypaper.comnih.gov

Livestock (e.g., cattle): Pharmacokinetic studies have been conducted on other sulfonamides in cattle, providing detailed information on their half-life, volume of distribution, and clearance. nih.govveterinarypaper.comnih.gov Similar data for this compound in cattle is not published. The metabolism of drugs in dairy cows is a complex process influenced by the unique physiology of the rumen. thecattlesite.commdpi.comnih.gov

Companion Animals (e.g., dogs, cats): Pharmacokinetic studies on other nitroimidazoles, such as metronidazole (B1676534), have been performed in cats, revealing details about its absorption and half-life. nih.gov Similarly, pharmacokinetic data for other drugs like sulfinalol (B1215634) and cannabidiol (B1668261) in dogs are available. nih.govfrontiersin.orgfrontiersin.org However, specific pharmacokinetic parameters for this compound in these species have not been reported. Species differences in drug metabolism are significant, particularly in cats, which can affect a drug's clearance and potential for toxicity. nih.gov

Advanced Delivery Systems for Preclinical Applications (e.g., nanoparticles, microencapsulation for research models)

There is no specific research available on the development of advanced delivery systems, such as nanoparticles or microencapsulation, for the preclinical application of this compound. Advanced delivery systems are designed to improve the therapeutic efficacy of drugs by enhancing their stability, solubility, and targeted delivery. frontiersin.org

Nanoparticles: Nanoparticle-based drug delivery is a rapidly advancing field with the potential to overcome challenges in drug delivery to specific tissues. frontiersin.orgnih.gov These systems are being explored for a wide range of therapeutic agents, but no studies have been published on the formulation of this compound into nanoparticles. nih.govmdpi.com

Microencapsulation: This technology involves enclosing a core material within a protective coating to control its release. chalmers.sescispace.comresearchgate.net It is used in various industries, including pharmaceuticals, to protect active ingredients and modify their release profiles. chalmers.sejmb.or.krmdpi.com Research on the microencapsulation of this compound for use in research models has not been identified.

Challenges and Future Directions in Sulnidazole Research

Addressing Preclinical Resistance Mechanisms and Developing Novel Countermeasures

A significant challenge in the therapeutic use of nitroimidazoles is the development of resistance. acs.orgnih.gov For Sulnidazole, as with its analogues like metronidazole (B1676534) and tinidazole (B1682380), resistance in microorganisms often arises from a decreased capacity to activate the prodrug. pnas.org This typically involves the downregulation or mutation of enzymes responsible for reducing the nitro group, such as pyruvate:ferredoxin oxidoreductase (PFOR). pnas.orgnih.gov

Key Preclinical Resistance Mechanisms in Nitroimidazoles:

Impaired Drug Activation: Reduced activity of enzymes like PFOR and ferredoxin, which are crucial for the reductive activation of the nitroimidazole prodrug. pnas.orguq.edu.au

Detoxification: Some microbes may develop mechanisms to detoxify the reactive nitro radicals generated by the activated drug. pnas.org

Efflux Pumps: Certain bacteria can utilize transporters to actively remove the drug from the cell. pnas.org

Developing novel countermeasures is critical to overcoming this resistance. One promising strategy is the rational design of new 5-nitroimidazole derivatives. By modifying the side chains on the imidazole (B134444) ring, it may be possible to create compounds that can bypass existing resistance mechanisms. uq.edu.au Research has shown that while many resistant strains exhibit cross-resistance to common nitroimidazoles, some novel derivatives can retain efficacy against these resistant microbes. pnas.org For example, studies on metronidazole-resistant Giardia and Trichomonas have identified new 5-nitroimidazole compounds that effectively inhibit these parasites. uq.edu.au

Future research should focus on high-throughput screening of structurally diverse nitroimidazole libraries against resistant strains to identify next-generation compounds. pnas.org Understanding the specific genetic changes in resistant organisms, such as mutations in the ddn gene in Mycobacterium tuberculosis which confers resistance to nitroimidazoles like pretomanid (B1679085) and delamanid (B1670213), can guide the development of targeted therapies. plos.org

Identification and Validation of Novel Molecular Targets Beyond Traditional Pathways

The traditional understanding of nitroimidazole action centers on the non-specific damage to DNA by reactive metabolites. nih.gov While this is a key part of their efficacy, assuming this is the sole mechanism may be an oversimplification. Future research must explore alternative and more specific molecular targets to develop more potent drugs and overcome resistance.

Recent studies on nitroimidazole derivatives have begun to reveal unexpected modes of action. For instance, a new class of indolin-2-one nitroimidazole hybrids has demonstrated potent activity against aerobic bacteria, suggesting a mechanism independent of the classic anaerobic activation pathway. acs.orgnih.gov Chemical proteomics studies of these hybrids identified the bacterial topoisomerase IV, an essential enzyme for DNA replication, as a direct protein target. acs.org This dual-action potential—inhibiting a specific enzyme while also generating reactive species—could be a powerful strategy to combat resistance. nih.gov

Proteomic investigations in Entamoeba histolytica treated with metronidazole revealed that the drug does not bind indiscriminately to proteins. Instead, it forms covalent adducts with a specific set of proteins, including thioredoxin reductase, which plays a central role in the drug's activation and the cell's redox balance. nih.govresearchgate.net This suggests that thioredoxin reductase and associated thiol-containing proteins are specific, vulnerable targets.

Potential Novel Molecular Targets for Nitroimidazoles:

Target Class Specific Example Potential Impact
DNA Maintenance Enzymes Topoisomerase IV Inhibition of DNA replication, leading to bactericidal activity even in aerobic conditions. acs.orgnih.gov
Redox Enzymes Thioredoxin Reductase (TrxR) Disruption of the cell's antioxidant defense system and redox homeostasis, leading to increased oxidative stress. nih.govresearchgate.net
Metabolic Enzymes Pyruvate:ferredoxin oxidoreductase (PFOR) Inhibition of this key enzyme in anaerobic energy metabolism can be a direct target, in addition to its role in prodrug activation. researchgate.net

| Cell Wall Synthesis | DprE2 (decaprenylphosphoribose-2'-epimerase) | Identified as a target for activated pretomanid and delamanid in M. tuberculosis, disrupting arabinogalactan (B145846) synthesis. researchgate.net |

Future work should employ techniques like activity-based protein profiling (ABPP) and chemical proteomics to systematically identify the protein adducts of this compound in various target organisms. acs.orgescholarship.org Validating these novel targets could pave the way for designing compounds with improved specificity and reduced off-target effects.

Development of More Physiologically Relevant Preclinical Models for Efficacy and Mechanism Studies

A major hurdle in translating preclinical findings to clinical success is the inadequacy of traditional in vitro models. Standard culture systems often fail to replicate the complex microenvironment of a host infection, including factors like oxygen tension, nutrient availability, and interaction with host cells.

The development and use of more physiologically relevant models are essential for studying the efficacy and mechanisms of drugs like this compound. Advances in cell culture, such as 3D models and organoids, offer a more accurate representation of the in vivo cellular architecture and environment. nih.gov For parasitic diseases like leishmaniasis, high-content imaging of parasites within host cells provides a more biologically relevant context for drug screening than assays on isolated parasites. nih.gov

For evaluating drugs against visceral leishmaniasis, mouse and hamster models are commonly used, but recognizing the differences between these models and human disease is crucial for successful clinical development. acs.org The choice of animal model must consider the specific disease, the route of administration, and the pharmacokinetic properties of the compound being tested.

Future directions should include:

The broader adoption of 3D cell culture and co-culture systems that mimic the host-pathogen interface.

The use of microfluidic devices ("organs-on-a-chip") to simulate the physiological conditions of specific tissues.

Advanced imaging techniques, such as intra-vital microscopy, to visualize drug action and parasite response in real-time within a living animal model. nih.gov

The development of humanized animal models that better predict human responses to infection and treatment.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To gain a holistic view of this compound's mechanism of action and the complex cellular responses it elicits, integrating various "omics" technologies is indispensable. mdpi.com These high-throughput approaches provide a global snapshot of the changes occurring at the DNA, RNA, protein, and metabolite levels within an organism upon drug exposure. nih.govfrontiersin.org

Genomics: Comparing the genomes of drug-sensitive and resistant strains can rapidly identify mutations in genes associated with resistance, such as those involved in drug activation or efflux. mdpi.com

Transcriptomics: Analyzing the complete set of RNA transcripts reveals which genes are up- or down-regulated in response to the drug, offering clues about stress responses, compensatory pathways, and the drug's primary mode of action. nih.gov

Proteomics: This technology identifies and quantifies the entire protein complement of a cell. It can directly pinpoint protein targets that are adducted by activated drug metabolites, as demonstrated in studies with other nitroimidazoles. nih.govnih.govomicsdi.org Comparing the proteomes of treated versus untreated cells can uncover changes in protein expression related to the drug's effects. mdpi.com

Metabolomics: Studying the metabolic profile of an organism can reveal novel biomarkers of drug treatment and uncover unexpected toxic mechanisms. waters.comnih.gov For example, metabolomic studies of pigs treated with nitroimidazoles identified disruptions in bile acid homeostasis and the glutamyl cycle, providing new insights into the drugs' toxicity. nih.gov

A multi-omics approach, where data from genomics, proteomics, and metabolomics are integrated, can provide a much richer and more accurate understanding of a drug's biological impact than any single approach alone. nih.govmdpi.com This comprehensive view is essential for identifying robust biomarkers, understanding resistance networks, and discovering novel drug targets.

Exploration of Potential for Repurposing or New Preclinical Indications Based on Novel Mechanisms

Drug repurposing, or finding new uses for existing drugs, is an attractive strategy that can significantly shorten the time and cost of drug development. mdpi.comnih.gov The discovery of novel mechanisms of action for this compound and other nitroimidazoles could open up new therapeutic possibilities beyond their traditional use as antimicrobials.

For example, the identification of topoisomerase IV as a target for some nitroimidazole hybrids suggests a potential application as broad-spectrum antibacterial agents, including against aerobic pathogens. acs.orgnih.gov Furthermore, some nitroimidazoles have been investigated for their ability to act as hypoxic cell sensitizers in cancer radiation therapy, a completely different indication based on the unique redox properties of the nitro group. snapgrant.com

The process of exploring new indications could involve:

Mechanism-driven Screening: Based on a newly identified molecular target (e.g., a specific kinase or protease), screen this compound against disease models where that target is relevant, such as certain cancers or inflammatory disorders.

Phenotypic Screening: Test this compound in a variety of disease-relevant cellular or animal models to identify unexpected therapeutic effects. nih.gov

In Silico Screening: Use computational models to predict interactions between this compound and a wide range of biological targets.

The repurposing of veterinary drugs for human use is a common practice, and a deeper understanding of this compound's pharmacology could reveal opportunities to treat human diseases that are currently neglected. mdpi.com As research uncovers more about the diverse biological activities of nitroimidazoles, the potential for repurposing these compounds will continue to grow. unimib.itnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.